1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one” is a complex organic molecule that contains several functional groups. It has a bromopyridinyl group attached to a pyrrolidinyl group via an ether linkage, and this is further attached to a phenylpentanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromopyridinyl and pyrrolidinyl precursors. These could then be combined using etherification reactions. The phenylpentanone group could be introduced in a subsequent step, possibly through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity, while the pyrrolidinyl group (a type of secondary amine) could potentially participate in hydrogen bonding. The phenylpentanone group is a type of ketone, which are typically planar and can engage in pi stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine atom on the pyridine ring could be displaced in a nucleophilic aromatic substitution reaction. The ketone group could undergo various reactions such as reduction, condensation, or formation of a Grignard reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the ether linkage would likely make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
One area of research involves the synthesis of novel pyridine-based derivatives through various chemical reactions. For example, the Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Ahmad et al., 2017). Similarly, research on the synthesis of cyclopentannulated pyridines via the derived 3-pyridyl radical showcases the compound's role in creating bicyclic compounds, which are valuable in various chemical syntheses (Jones et al., 2000).
Biological Activities
Another significant area of research is the investigation of the biological activities of pyridine derivatives. For instance, studies have identified novel 4-pyrrolidin-3-cyanopyridine derivatives with antimicrobial activity against a wide range of bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013). Additionally, research on pyrrolo[2,3-d]pyrimidine derivatives has explored their antitumor activity, demonstrating the compound's relevance in the search for new cancer therapies (Wang et al., 2010).
Material Science and Other Applications
In material science, the compound's derivatives have been used in the development of new materials with specific properties. For example, the study of iridium tetrazolate complexes has revealed the essential role of the ancillary ligand in color tuning, indicating the potential for creating materials with customizable photophysical properties (Stagni et al., 2008).
Mechanism of Action
properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-5-phenylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c21-17-10-11-19(22-14-17)25-18-12-13-23(15-18)20(24)9-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVOOGYCFHMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.